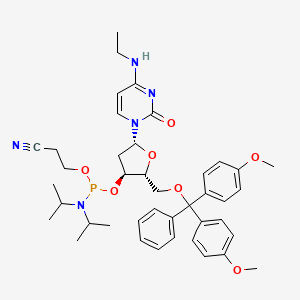

N4-Ethyl-DC cep

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of N4-Ethyl-DC cep involves the protection of the 5’-hydroxyl group of 2’-deoxycytidine with a dimethoxytrityl group, followed by the introduction of an ethyl group at the N4 position. The final step involves the attachment of a cyanoethyl phosphoramidite group at the 3’ position. The reaction conditions typically include the use of anhydrous acetonitrile as a solvent and 1H-tetrazole as an activator .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the product. The compound is typically stored under refrigerated conditions to maintain its stability .

Analyse Des Réactions Chimiques

Types of Reactions: N4-Ethyl-DC cep primarily undergoes substitution reactions. The ethyl group at the N4 position can be replaced under specific conditions, and the phosphoramidite group can participate in coupling reactions during oligonucleotide synthesis .

Common Reagents and Conditions:

Substitution Reactions: Common reagents include alkyl halides and strong bases.

Coupling Reactions: 1H-tetrazole or diisopropylammonium tetrazolide are commonly used as activators.

Major Products: The major products formed from these reactions are modified oligonucleotides, which incorporate this compound into their sequences .

Applications De Recherche Scientifique

N4-Ethyl-DC cep has a wide range of applications in scientific research:

Mécanisme D'action

N4-Ethyl-DC cep exerts its effects by hybridizing specifically to natural deoxyguanosine. The N4-ethyl group reduces the stability of the base pair to a level similar to that of an adenine-thymine pair, which helps to normalize the thermal stability of oligonucleotide duplexes. This modification is particularly useful in applications where uniform hybridization conditions are required .

Comparaison Avec Des Composés Similaires

5-Methyl-2’-deoxycytidine: Another modified nucleoside used to increase the stability of DNA duplexes.

2’-Deoxyinosine: Used to introduce degeneracy in oligonucleotide sequences.

8-Oxo-2’-deoxyguanosine: Mimics oxidized guanine and is used in mutagenesis studies.

Uniqueness: N4-Ethyl-DC cep is unique in its ability to reduce the stability of the cytosine-guanine base pair to that of an adenine-thymine pair, making it particularly useful in applications requiring uniform hybridization conditions .

Activité Biologique

N4-Ethyl-deoxycytidine (N4-Et-dC) is a modified nucleoside that has gained attention for its unique biological activity and applications in molecular biology, particularly in enhancing the stability of oligonucleotide probes. This article explores its biological activity, mechanisms of action, and implications for research and therapeutic applications.

Stability in Hybridization

N4-Et-dC is primarily recognized for its ability to improve the stability of oligonucleotide probes during hybridization assays. The modification helps mitigate issues related to variations in GC content within target sequences. High-GC content sequences can lead to false positives due to stable hybridization despite mismatches, while low-GC content sequences may dissociate prematurely, resulting in false negatives. By incorporating N4-Et-dC into oligonucleotides, researchers can achieve more reliable results in techniques such as DNA chip assays and reverse hybridization protocols .

Immunostimulatory Properties

Research has demonstrated that N4-Et-dC-modified oligonucleotides can stimulate the innate immune system. These modifications enhance the recognition and interaction of CpG-containing oligonucleotides with protein/receptor factors responsible for immunostimulation. This property is particularly valuable in developing therapeutic agents aimed at modulating immune responses .

The biological activity of N4-Et-dC can be attributed to several factors:

- Base Pairing Dynamics : Studies indicate that the presence of N4 substitutions can influence the orientation of nucleic acid strands during hybridization. The N4-ethyl group may facilitate or hinder base pairing depending on its spatial arrangement relative to other nucleobases, thus affecting the overall stability of nucleic acid duplexes .

- Thermal Stability : Oligonucleotides containing N4-Et-dC exhibit increased melting temperatures compared to their unmodified counterparts. This enhanced thermal stability is crucial for applications requiring robust hybridization under varying conditions .

Case Studies

- Oligonucleotide Stability Testing : A study assessed the thermal stability of various modified oligonucleotides, including those containing N4-Et-dC. The results showed a significant increase in melting temperature, indicating improved stability against thermal denaturation. This finding supports the utility of N4-Et-dC in designing stable probes for diagnostic applications .

- Immunological Applications : In a series of experiments aimed at evaluating the immunostimulatory effects of modified oligonucleotides, researchers found that those containing N4-Et-dC elicited a stronger cytokine response from immune cells compared to standard unmodified oligonucleotides. This suggests potential applications in vaccine development and immunotherapy .

Data Table: Comparative Stability Analysis

| Oligonucleotide Type | Melting Temperature (°C) | Immunostimulatory Response (Cytokine Levels) |

|---|---|---|

| Unmodified Oligonucleotide | 75 | Baseline |

| Oligonucleotide with N4-Et-dC | 85 | Increased |

| Oligonucleotide with other modifications | 78 | Moderate |

Data derived from multiple studies assessing the impact of modifications on oligonucleotide properties.

Propriétés

IUPAC Name |

3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[4-(ethylamino)-2-oxopyrimidin-1-yl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H52N5O7P/c1-8-43-38-23-25-45(40(47)44-38)39-27-36(53-54(51-26-12-24-42)46(29(2)3)30(4)5)37(52-39)28-50-41(31-13-10-9-11-14-31,32-15-19-34(48-6)20-16-32)33-17-21-35(49-7)22-18-33/h9-11,13-23,25,29-30,36-37,39H,8,12,26-28H2,1-7H3,(H,43,44,47)/t36-,37+,39+,54?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGNGWXZNSIMWIS-LLVNGMGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NC(=O)N(C=C1)C2CC(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OP(N(C(C)C)C(C)C)OCCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCNC1=NC(=O)N(C=C1)[C@H]2C[C@@H]([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OP(N(C(C)C)C(C)C)OCCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H52N5O7P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

757.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.